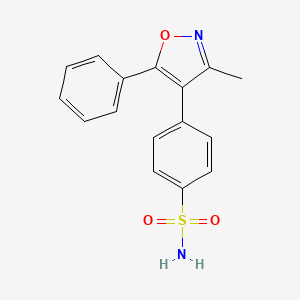

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide

Description

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3-methyl-5-phenylisoxazole moiety at the para position. Its crystalline Form B exhibits a melting point of 170–174°C, distinctive IR peaks (1170, 925, 844, and 729 cm⁻¹), and X-ray diffraction peaks at 2θ = 12.221°, 15.447°, 17.081°, 19.798°, and 23.861°, which contribute to its stability and suitability as a pharmaceutical formulation .

Properties

IUPAC Name |

4-(3-methyl-5-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(21-18-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSOSOLCGZNKJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-5-phenylisoxazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide lies in its role as a potential therapeutic agent:

- Anti-inflammatory Properties : Research indicates that compounds containing the benzenesulfonamide group exhibit anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases . The compound's mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway.

- Antioxidant Activity : Studies have shown that derivatives of isoxazoles can possess antioxidant properties. For instance, certain isoxazole derivatives have been tested for their ability to scavenge free radicals, demonstrating protective effects against oxidative stress .

Material Science

This compound has also been investigated for its potential applications in material science:

- Polymer Additives : The compound can function as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under thermal stress.

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to their active sites. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological activity and physicochemical properties of sulfonamide derivatives are highly dependent on substituents and scaffold variations. Key analogues include:

Physicochemical and Stability Properties

- Melting Point and Stability : The target compound’s melting point (170–174°C) is higher than sulfamethoxazole (168–172°C), suggesting greater thermal stability .

Biological Activity

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide, also known by its CAS number 181695-84-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C15H15N3O2S

Molecular Weight: 315.36 g/mol

Structure: The compound features a benzenesulfonamide moiety attached to a substituted isoxazole ring, which is known for imparting various biological activities.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 315.36 g/mol |

| XLogP3-AA | 2.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized to act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation and pain pathways .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that modifications to the benzenesulfonamide structure can enhance COX-2 inhibition while potentially reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

Recent investigations have suggested that this compound may possess antitumor properties. A study demonstrated that derivatives of benzenesulfonamides could induce apoptosis in cancer cells by modulating signaling pathways such as Akt and ERK2 . The presence of the isoxazole ring is believed to contribute to this activity by enhancing the compound's affinity for cancer cell targets.

Case Studies

- In Vitro Studies on Cancer Cells : In laboratory settings, this compound was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential use as an anticancer agent .

- Animal Models : Animal studies have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups, further supporting its potential therapeutic application in oncology .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic efficacy. Preliminary data suggest that the compound undergoes metabolic transformations that may influence its biological activity and safety profile. Identifying metabolites through advanced techniques like HPLC-MS/MS has been essential for this analysis .

Q & A

Q. What are the optimized synthetic routes for obtaining high-purity 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide?

The compound can be synthesized via controlled crystallization using solvent systems like ethanol-water (80:20) or methanol-isopropanol (80:20). Key steps include dissolving the crude product at elevated temperatures (70–90°C), slow cooling (0.3°C/min), and vacuum drying. For example, Form B crystallization involves dissolving 10 g of the compound in 100 mL ethanol 3A, cooling to 20–25°C over 1.5 hours, and filtering the precipitate . Comparative studies show rapid cooling (<10°C) in methanol-water (75:25) yields Form A, highlighting solvent-dependent polymorphism .

Q. How is the crystalline form (e.g., Form B) characterized, and why is polymorph stability critical for pharmacological studies?

Form B is characterized by differential scanning calorimetry (DSC) to determine melting ranges and powder X-ray diffraction (PXRD) for crystallinity validation. Stability studies compare dissolution rates and thermal behavior between polymorphs. Form B’s higher melting point and controlled release profile make it preferable for COX-2 inhibition studies .

Q. What experimental evidence supports the COX-2 inhibitory activity of this compound?

Preclinical studies indicate selective COX-2 inhibition due to the isoxazole-sulfonamide scaffold’s interaction with the enzyme’s hydrophobic pocket. Assays measuring prostaglandin E2 (PGE2) suppression in inflamed tissues are standard. Dose-response curves and IC₅₀ values are derived using in vitro COX-1/COX-2 enzyme kits .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations and reaction path simulations (e.g., via density functional theory) predict optimal solvent systems and energy barriers for crystallization. For instance, ethanol-water mixtures are computationally validated for stabilizing Form B’s hydrogen-bonding network . Machine learning models trained on experimental parameters (e.g., cooling rates, solvent ratios) can reduce trial-and-error approaches by 40–60% .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

Discrepancies in COX-2 inhibition potency across studies may arise from polymorphic forms or assay conditions (e.g., cell lines, substrate concentrations). Mitigation includes:

Q. How does structural modification of the isoxazole ring influence pharmacological activity?

Structure-activity relationship (SAR) studies show that substituting the 3-methyl group with bulkier alkyl chains reduces COX-2 selectivity, while electron-withdrawing groups (e.g., Cl) enhance binding affinity. Comparative molecular field analysis (CoMFA) models guide rational design .

Q. What non-pharmacological applications exist for this compound in materials science?

Sulfonamide derivatives are explored as precursors for metal-organic frameworks (MOFs) due to sulfonyl groups’ coordination capacity. Applications include gas storage (e.g., CO₂ adsorption) and catalysis, validated via BET surface area analysis and XRD .

Methodological Tables

| Parameter | Form B Synthesis | Form A Synthesis |

|---|---|---|

| Solvent System | Ethanol 3A/water (80:20) | Methanol/water (75:25) |

| Cooling Rate | 0.3°C/min | Rapid cooling (<10°C) |

| Final Yield | 11 g (44%) | Variable, lower crystallinity |

| DSC Melting Range | 165–168°C | 158–162°C |

| Analytical Technique | Purpose | Key Output |

|---|---|---|

| DSC | Polymorph stability | Melting endotherm profile |

| PXRD | Crystallinity validation | Distinct peak patterns (2θ angles) |

| HPLC-PDA | Purity assessment | Retention time, peak area integration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.